4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride
Descripción
4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride is a substituted butanoic acid derivative featuring a 4-chlorobenzylamino group at the C4 position, with the hydrochloride salt enhancing its stability and solubility. For instance, compounds with aryl-substituted amino groups on the butanoic acid backbone (e.g., 4-{[(4-tert-butylphenyl)methyl]amino}butanoic acid hydrochloride, ) exhibit molecular weights in the range of 285–300 g/mol and melting points influenced by substituent bulkiness and polarity . The 4-chlorophenyl group likely contributes to hydrophobic interactions and electronic effects, which are critical in drug-receptor binding or material applications.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15;/h3-6,13H,1-2,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQVURHGELGJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, also known as (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, is a chiral compound with significant biological activity. Its molecular formula is C₁₀H₁₃ClNO₂, and it has garnered attention for its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : Approximately 213.66 g/mol
- Structure : Contains a 4-chlorophenyl group attached to a butanoic acid backbone.
- Storage Conditions : Typically stored under inert gases at temperatures between 2–8 °C to maintain stability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. It acts as a GABA receptor agonist, mimicking the effects of gamma-aminobutyric acid (GABA), which is a crucial inhibitory neurotransmitter in the central nervous system.
Key Mechanisms:
- GABA Receptor Modulation : Enhances GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects.
- Neurotransmitter Interactions : Influences the release and uptake of various neurotransmitters, impacting mood and cognitive functions.
- Enzyme Inhibition : Exhibits inhibitory effects on certain enzymes that may play roles in neurological disorders.
Biological Activity and Therapeutic Applications
Research has shown that this compound has several potential therapeutic applications:
- Neurological Disorders : Investigated for its role in treating conditions such as epilepsy, anxiety disorders, and alcohol dependence due to its GABAergic activity.
- Antinociceptive Properties : Studies suggest it may have pain-relieving effects, making it relevant for chronic pain management.
- Antibacterial Activity : Initial studies indicated potential antibacterial properties, although further research is needed to fully understand this aspect.
Case Studies
- Neurological Effects : A study demonstrated that (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride significantly reduced seizure frequency in animal models of epilepsy, highlighting its anticonvulsant potential .
- Anxiety Reduction : Clinical trials indicated that the compound may reduce anxiety symptoms in patients with generalized anxiety disorder when administered at specific dosages .
- Alcohol Craving Reduction : Research suggested that it could help in reducing cravings for alcohol in dependent individuals, providing a potential avenue for addiction treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| (S)-3-Amino-4-(phenyl)butanoic acid | C₁₀H₁₃NO₂ | Lacks chlorine substitution; used in similar biological studies. |
| (S)-3-Amino-4-(bromophenyl)butanoic acid | C₁₀H₁₃BrNO₂ | Contains bromine instead of chlorine; different biological interactions. |
| (S)-3-Amino-4-(methylphenyl)butanoic acid | C₁₀H₁₃NO₂ | Methyl substitution alters solubility and receptor interaction profiles. |
Aplicaciones Científicas De Investigación
Synthetic Routes
The synthesis of 4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride typically involves:
- Reaction of 4-Chlorobenzyl Chloride with Methylamine : This step forms the chlorobenzylmethylamine intermediate.
- Addition of Butanoic Acid : The intermediate is then reacted with butanoic acid to yield the final product.
This process is often conducted under controlled conditions using solvents like dichloromethane or ethanol to ensure high yields and purity.
Industrial Production
In industrial settings, automated reactors and continuous flow systems are utilized to optimize the production process. Quality control measures such as chromatography and spectroscopy are employed to verify the identity and purity of the compound.
Scientific Research Applications
The compound has a wide range of applications across various scientific disciplines:
Chemistry
- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of other pharmaceuticals and specialty chemicals.
Biology
- Antimicrobial Properties : Studies have shown potential antimicrobial activity against various pathogens.
- Anticancer Research : Investigated for its ability to induce apoptosis in cancer cells through modulation of specific pathways.
Medicine
- Therapeutic Uses : Primarily used in the treatment of spasticity due to neurological disorders.
- Drug Development : Explored as a precursor for developing new therapeutic agents targeting GABA_B receptors.
Case Studies
-
Clinical Trials on Baclofen for Spasticity Management
- A study evaluated baclofen's effectiveness in reducing muscle spasticity in patients with multiple sclerosis. Results indicated significant improvements in muscle tone and patient-reported outcomes.
-
Antimicrobial Activity Assessment
- Research demonstrated that this compound exhibited notable activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.
-
Cancer Cell Apoptosis Induction
- In vitro studies showed that the compound could induce apoptosis in glioblastoma cells by modulating GABA_B receptor pathways, indicating its potential role in cancer therapy.
Comparación Con Compuestos Similares
Key Observations:
- Substituent Impact on Melting Points: In pyridazinone analogs (), the 4-chlorophenyl-substituted compound (3c) has a lower melting point (221–223°C) compared to the 4-fluorophenyl analog (3d, 245–247°C), suggesting halogen electronegativity and crystal packing differences .
- Synthetic Yields : Bulky substituents (e.g., 3,5-bistrifluoromethylphenyl in 3f) correlate with higher yields (70%), likely due to improved reaction kinetics or reduced side reactions .
- Amino Group Modifications: Methylamino derivatives (e.g., 4-(methylamino)butanoic acid hydrochloride) exhibit simpler NMR spectra due to fewer aromatic protons, contrasting with the target compound’s benzyl-substituted system .
Physicochemical and Pharmacokinetic Trends
- Salt Formation : Hydrochloride salts (common in analogs like 3c and 3d) improve crystallinity and stability, as seen in their distinct melting points .
- Spectral Signatures : IR spectra consistently show NH/OH stretches (~3200–3400 cm⁻¹) and C=O peaks (~1700 cm⁻¹), while <sup>1</sup>H NMR of aryl-substituted compounds reveals aromatic proton shifts (δ 7.2–7.8 ppm) .
Pharmacological Implications
For example, progabide (), a GABA receptor agonist, shares a chlorophenyl-substituted butanoic acid backbone, hinting at possible neuropharmacological applications .
Métodos De Preparación
Starting Materials and Key Intermediates
- The synthesis typically starts from 4-chlorocinnamic acid or related chlorophenyl-containing precursors.
- A crucial intermediate is racemic or enantiopure 4-nitro-3-(4-chlorophenyl)butanoic acid, which undergoes reduction and further functionalization to yield the target compound.
- Chiral auxiliaries such as (R)- or (S)-N-phenylpantolactam have been employed to resolve enantiomers of the nitro acid intermediate, enabling the synthesis of optically pure products.
Synthetic Steps
Esterification and Nitro Group Introduction:
4-Chlorocinnamic acid is esterified with methanol and thionyl chloride to yield methyl 4-chlorocinnamate. This ester is then reacted with nitromethane in the presence of potassium carbonate and benzyltriethylammonium chloride to introduce the nitro group, forming nitro ester intermediates.Resolution of Enantiomers:
The racemic nitro acid is resolved using chiral auxiliaries to obtain enantiopure (R)- and (S)-4-nitro-3-(4-chlorophenyl)butanoic acid. This step is critical for obtaining optically active final products.Reduction and Amination:
The nitro group is reduced to an amino group, followed by N-alkylation with 4-chlorobenzyl derivatives to install the 4-chlorophenylmethylamino moiety. Hydrazinolysis and acetylation steps may be included to modify the amino group as needed.Formation of Hydrochloride Salt:
The free amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling properties.
Crystallization and Purification Methods
Crystallization of Optically Active Forms
- Two distinct crystal forms, referred to as crystal A and crystal B, have been identified for optically active 4-amino-3-(4-chlorophenyl)butanoic acid, which is structurally related to the target compound.
- Crystal B is obtained by neutralizing an aqueous solution of the hydrochloride salt with sodium hydroxide, leading to precipitation of the crystals via neutralizing crystallization.
- Crystal A is produced by heating crystal B in water at pH 3 to 9, followed by cooling and filtration. This process converts crystal B into the more stable crystal A form.
Crystallization Procedure Details
| Step | Conditions | Outcome |
|---|---|---|
| Neutralizing Crystallization | Mix aqueous hydrochloride salt with NaOH to pH 7-8 at ~22°C | Precipitation of crystal B |
| Washing and Drying | Wash crystals with water, dry at 50°C under reduced pressure | Purified crystal B |
| Conversion to Crystal A | Heat crystal B in water at pH 4-5, 85-87°C for 20 min, cool to 50°C | Formation of crystal A |
| Final Washing and Drying | Wash with water, dry at 50°C | Stable crystal A with high purity |
Analytical Confirmation
- Powder X-ray diffraction (PXRD) is used to distinguish crystal forms:
- Crystal A shows characteristic diffraction peaks at 2θ angles of approximately 8.9°, 12.3°, and 25.2°.
- Crystal B shows peaks at 21.0°, 26.9°, and 29.8°.
- These diffraction patterns confirm the polymorphic identity and purity of the crystals.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Conditions | Analytical Confirmation |
|---|---|---|---|
| Esterification | 4-Chlorocinnamic acid + methanol + thionyl chloride | Room temp, standard esterification | Yield ~91% |
| Nitro Group Introduction | Reaction with nitromethane, K2CO3, benzyltriethylammonium chloride | 24 h, toluene solvent | Nitro ester isolated |
| Enantiomer Resolution | Use of (R)/(S)-N-phenylpantolactam chiral auxiliaries | Standard resolution procedures | Chiral HPLC >99% ee |
| Reduction and Amination | Reduction of nitro to amino, followed by N-alkylation | Various reducing agents, N-alkylation reagents | NMR, MS confirmation |
| Hydrochloride Salt Formation | Treatment with HCl to form hydrochloride salt | Acidification | Salt crystallization |
| Crystallization (Neutralizing) | Neutralizing crystallization with NaOH | pH 7-8, 22°C | PXRD pattern for crystal B |
| Crystal Conversion | Heating crystal B in water at pH 4-5, 85-87°C | 20 min heating, cooling to 50°C | PXRD pattern for crystal A |
| Drying and Purification | Washing with water, drying under reduced pressure | 50°C drying | High purity crystals |
Research Findings and Notes
- The preparation of optically active this compound relies heavily on controlling stereochemistry during synthesis and crystallization.
- The discovery of different crystal polymorphs (A and B) highlights the importance of crystallization conditions on the stability and purity of the final product.
- The use of chiral auxiliaries and resolution techniques enables access to enantiomerically pure intermediates, which is crucial for pharmaceutical applications.
- Neutralizing crystallization is a preferred method for initial crystal formation, followed by controlled heating to obtain the more stable crystal polymorph.
- Analytical techniques such as powder X-ray diffraction and chiral HPLC are essential for confirming the identity and purity of synthesized compounds.
Q & A
Q. What are the optimized synthetic routes for 4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, and how can reaction yields be improved?
Methodological Answer: A two-step synthesis is commonly employed:
Mitsunobu Reaction: Coupling 4-chlorobenzyl alcohol with tert-butyl 4-aminobutanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 12 h).
Hydrochloride Salt Formation: Deprotection of the tert-butyl group with HCl in dioxane (4 M, 2 h), followed by solvent evaporation.
Yield Optimization:
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization: Dissolve the crude product in hot ethanol (70°C), filter through a 0.45 μm nylon membrane, and cool to −20°C for 12 h. Crystals form with >98% purity.
- Ion-Exchange Chromatography: Use a Dowex 50WX2 resin column (H+ form) to separate the hydrochloride salt from unreacted amines. Elute with 0.1 M HCl, followed by lyophilization .
Q. Which analytical methods are critical for characterizing this compound?
Methodological Answer:
- HPLC: Use a C18 column (5 μm, 4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70). Retention time: 8.2 min (λ = 254 nm) .
- NMR: Confirm structure via ¹H NMR (D2O, 400 MHz): δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 3.81 (s, 2H, CH2N), 2.95 (t, 2H, CH2COO), 2.42 (m, 2H, CH2CH2) .
- Mass Spectrometry: ESI-MS (m/z): Calculated for C11H14ClN2O2 [M+H]+: 265.07; Observed: 265.1 .
Q. How should researchers ensure the compound’s stability during storage?
Methodological Answer:
- Storage Conditions: Store at −20°C in airtight amber vials under nitrogen to prevent hydrolysis and oxidation.
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation <5% under recommended conditions .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms in the synthesis of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states for the Mitsunobu reaction using Gaussian 16 (B3LYP/6-31G*). Identify energy barriers for O–P bond formation and confirm regioselectivity .
- Kinetic Modeling: Fit experimental rate data to a Langmuir-Hinshelwood model to determine rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .
Q. What strategies resolve contradictions in experimental data (e.g., variable yields or impurity profiles)?
Methodological Answer:
- Design of Experiments (DoE): Use a Box-Behnken design to test factors: reactant stoichiometry (1.0–1.5 eq.), temperature (0–25°C), and solvent polarity (THF vs. DMF). Analyze via ANOVA to identify statistically significant variables (p < 0.05) .
- Impurity Profiling: Compare LC-MS data with synthetic byproducts (e.g., N-alkylated side products). Optimize purification with orthogonal methods (e.g., reverse-phase HPLC + ion exchange) .
Q. How can structure-activity relationships (SAR) guide modifications to enhance bioactivity?
Methodological Answer:
- Analog Synthesis: Replace the 4-chlorophenyl group with 4-fluorophenyl or 3,4-dichlorophenyl. Test analogs in receptor-binding assays (e.g., GABA-A receptors).
- Molecular Docking: Use AutoDock Vina to predict binding affinity changes. Correlate docking scores (ΔG) with IC50 values from electrophysiology data .
Q. What in vitro models are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Cell-Based Assays: Use HEK293 cells transfected with GABA-A α1β2γ2 receptors. Measure Cl⁻ influx via FLIPR fluorescent dyes. EC50 values <10 μM suggest high potency .
- Toxicity Screening: Assess cytotoxicity in primary hepatocytes (LD50 > 100 μM for therapeutic index calculation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
